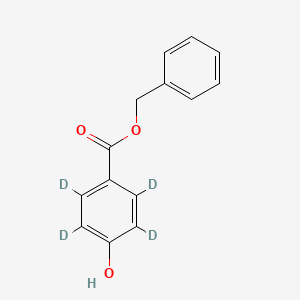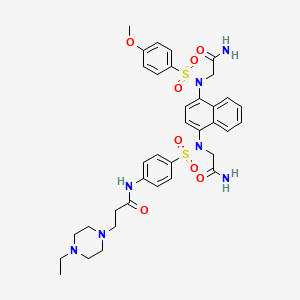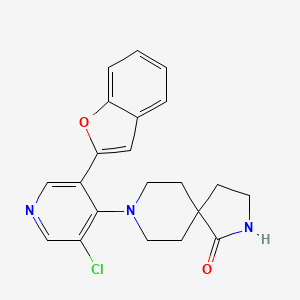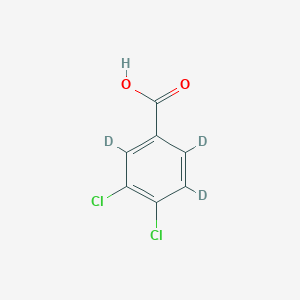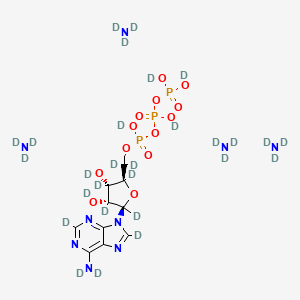
Adenosine 5'-Triphosphaye (ATP)-d16, ammonium salt-d12(1:4)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adenosine 5’-Triphosphaye (ATP)-d16, ammonium salt-d12(1:4) is a deuterated form of Adenosine Triphosphate (ATP), a crucial molecule in cellular energy transfer. This compound is often used in scientific research to study metabolic processes and energy dynamics within cells.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine 5’-Triphosphaye (ATP)-d16, ammonium salt-d12(1:4) typically involves the incorporation of deuterium atoms into the ATP molecule. This can be achieved through various chemical reactions, including:
Deuterium Exchange Reactions: Using deuterated solvents or reagents to replace hydrogen atoms with deuterium.
Enzymatic Synthesis: Utilizing enzymes that can incorporate deuterium into the ATP molecule during its biosynthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using deuterated reagents and solvents. The process would require stringent control of reaction conditions to ensure high purity and yield of the deuterated product.
化学反応の分析
Types of Reactions
Adenosine 5’-Triphosphaye (ATP)-d16, ammonium salt-d12(1:4) can undergo various chemical reactions, including:
Hydrolysis: Breaking down into Adenosine Diphosphate (ADP) and inorganic phosphate.
Phosphorylation: Transferring a phosphate group to other molecules.
Oxidation-Reduction Reactions: Participating in redox reactions within cellular processes.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of water and enzymes like ATPases.
Phosphorylation: Requires kinases and specific substrates.
Redox Reactions: Involves electron carriers like NADH and FADH2.
Major Products Formed
Hydrolysis: ADP and inorganic phosphate.
Phosphorylation: Phosphorylated substrates.
Redox Reactions: Reduced or oxidized forms of electron carriers.
科学的研究の応用
Adenosine 5’-Triphosphaye (ATP)-d16, ammonium salt-d12(1:4) is widely used in scientific research, including:
Chemistry: Studying reaction mechanisms and energy transfer.
Biology: Investigating cellular metabolism and energy dynamics.
Medicine: Exploring metabolic disorders and potential therapeutic targets.
Industry: Developing bioenergetic assays and diagnostic tools.
作用機序
The compound exerts its effects by participating in cellular energy transfer processes. It acts as a substrate for various enzymes, facilitating the transfer of phosphate groups and energy within cells. The molecular targets include ATPases, kinases, and other enzymes involved in metabolic pathways.
類似化合物との比較
Similar Compounds
Adenosine Triphosphate (ATP): The non-deuterated form.
Adenosine Diphosphate (ADP): A product of ATP hydrolysis.
Adenosine Monophosphate (AMP): Another related nucleotide.
Uniqueness
Adenosine 5’-Triphosphaye (ATP)-d16, ammonium salt-d12(1:4) is unique due to its deuterated nature, which allows for detailed studies of metabolic processes using techniques like nuclear magnetic resonance (NMR) spectroscopy. The incorporation of deuterium atoms provides insights into reaction mechanisms and dynamics that are not possible with non-deuterated compounds.
特性
分子式 |
C10H28N9O13P3 |
|---|---|
分子量 |
603.48 g/mol |
InChI |
InChI=1S/C10H16N5O13P3.4H3N/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);4*1H3/t4-,6-,7-,10-;;;;/m1..../s1/i1D2,2D,3D,4D,6D,7D,10D,16D,17D;;;;/hD18 |
InChIキー |
ULQHTJPSPKQDQV-WHEZCHNHSA-N |
異性体SMILES |
[2H]C1=NC(=C2C(=N1)N(C(=N2)[2H])[C@]3([C@]([C@]([C@@](O3)([2H])C([2H])([2H])OP(=O)(O[2H])OP(=O)(O[2H])OP(=O)(O[2H])O[2H])([2H])O[2H])([2H])O[2H])[2H])N([2H])[2H].[2H]N([2H])[2H].[2H]N([2H])[2H].[2H]N([2H])[2H].[2H]N([2H])[2H] |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.N.N.N.N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





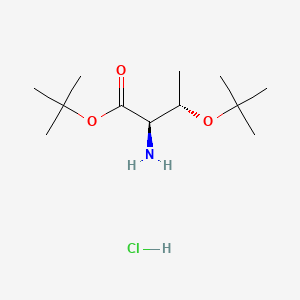
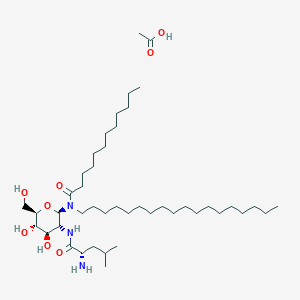



![5-[8-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-3-fluoroimidazo[1,2-b]pyridazin-6-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12405062.png)
